N-Methyl-4-(thiophen-2-yl)butan-2-amine
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Overview
Description
N-Methyl-4-(thiophen-2-yl)butan-2-amine is an organic compound with the molecular formula C9H15NS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is structurally related to methamphetamine, with a thiophene ring replacing the benzene ring found in methamphetamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(thiophen-2-yl)butan-2-amine typically involves a multi-step process:
Formation of the Grignard Reagent: Thiophene is reacted with magnesium in the presence of anhydrous ether to form thiophen-2-ylmagnesium bromide.
Reaction with Propylene Oxide: The Grignard reagent is then reacted with propylene oxide to yield 1-(thiophen-2-yl)-2-hydroxypropane.
Bromination: The hydroxy compound is treated with phosphorus tribromide to form 1-(thiophen-2-yl)-2-bromopropane.
Amination: Finally, the bromopropane is reacted with methylamine to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-(thiophen-2-yl)butan-2-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form thiophene-2-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiophene-2-ylbutan-2-amine.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-ylbutan-2-amine.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-Methyl-4-(thiophen-2-yl)butan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter systems.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-Methyl-4-(thiophen-2-yl)butan-2-amine involves its interaction with neurotransmitter systems in the brain. It functions as a norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and stimulation of the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: Structurally similar, with a thiophene ring and an alkyl amine substituent.
Methamphetamine: Contains a benzene ring instead of a thiophene ring.
Thiophene-2-ethylamine: Another thiophene derivative with different alkyl chain length.
Uniqueness
N-Methyl-4-(thiophen-2-yl)butan-2-amine is unique due to its specific substitution pattern on the thiophene ring and its distinct pharmacological profile. Its ability to selectively inhibit norepinephrine and dopamine reuptake sets it apart from other similar compounds .
Properties
Molecular Formula |
C9H15NS |
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Molecular Weight |
169.29 g/mol |
IUPAC Name |
N-methyl-4-thiophen-2-ylbutan-2-amine |
InChI |
InChI=1S/C9H15NS/c1-8(10-2)5-6-9-4-3-7-11-9/h3-4,7-8,10H,5-6H2,1-2H3 |
InChI Key |
AYTMHPNETXRMKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CS1)NC |
Origin of Product |
United States |
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